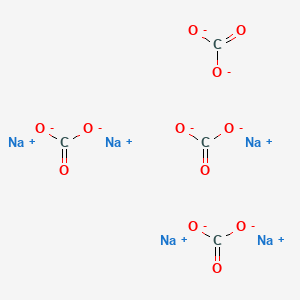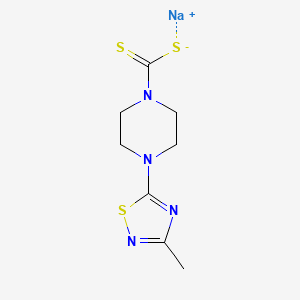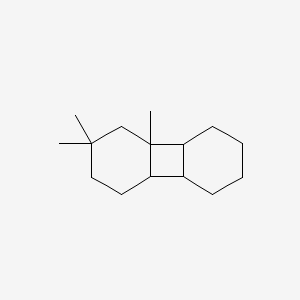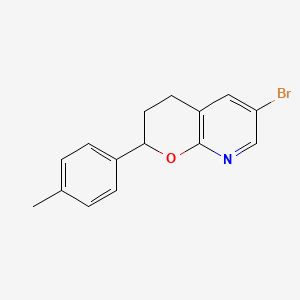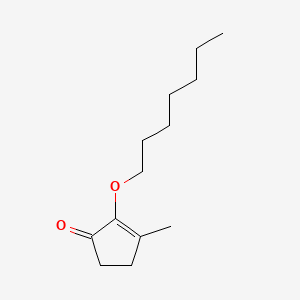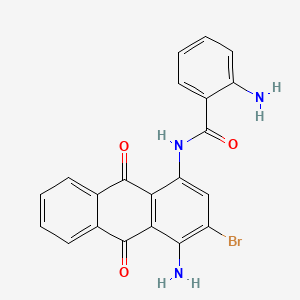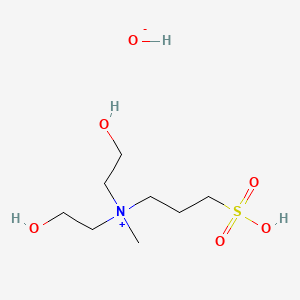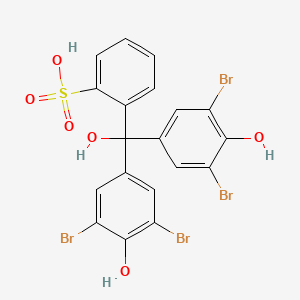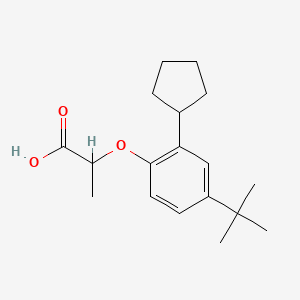
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid is a complex organic compound characterized by its cyclopentyl group and tert-butyl substituent on the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid typically involves multiple steps, starting with the formation of the cyclopentyl phenol derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with tert-butylbenzene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenolic OH group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the propionic acid moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: Formation of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid.
Reduction: Formation of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propanol
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)acetic acid
Uniqueness: 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid is unique due to its specific structural features, such as the cyclopentyl group and the tert-butyl substituent. These features contribute to its distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
85204-34-8 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-(4-tert-butyl-2-cyclopentylphenoxy)propanoic acid |
InChI |
InChI=1S/C18H26O3/c1-12(17(19)20)21-16-10-9-14(18(2,3)4)11-15(16)13-7-5-6-8-13/h9-13H,5-8H2,1-4H3,(H,19,20) |
Clave InChI |
IIBQTSAECXHWKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
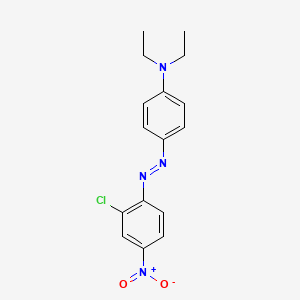
![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
